B1574614 FT-1101

FT-1101

カタログ番号: B1574614
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FT-1101 is a structurally distinct, orally bioavailable pan-BET bromodomain inhibitor that binds to acetylated lysine residues on BRD2, BRD3, BRD4, and BRDT with equipotent inhibition (Kd ≤ 20 nM) . Preclinical studies demonstrated potent anti-proliferative activity in leukemia, lymphoma, and myeloma cell lines (e.g., IC50 = 40 nM in MV-4-11 AML cells) and significant tumor growth inhibition (TGI) in xenograft models, including regression in MV-4-11 and THP-1 AML models . Its mechanism involves downregulating MYC expression and disrupting BRD4-mediated super-enhancer activity, critical for oncogenic transcription . A phase 1 trial (NCT02543879) in relapsed/refractory (R/R) hematologic malignancies (AML, MDS, NHL) showed FT-1101 was well-tolerated, with 1 complete remission (CRi) and 19 stable disease (SD) cases among 30 evaluable patients .

特性

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

FT-1101;  FT 1101;  FT1101.

製品の起源

United States

類似化合物との比較

Comparison with Similar BET Inhibitors

Key Competitors

Compound Target Specificity Clinical Phase Efficacy (ORR/SD) Safety Profile (Common AEs) Pharmacokinetics (Half-Life) Key Trials (NCT Numbers)
FT-1101 Pan-BET (BRD2/3/4/BRDT) Phase 1 1 CRi, 63% SD (AML/MDS/NHL) Fatigue, nausea, thrombocytopenia ≥30 hours NCT02543879
PLX51107 Pan-BET Phase 1 22% SD (solid tumors/AML) Fatigue (33%), vomiting (25%) Not reported NCT02683395, NCT04022785
CPI-0610 Pan-BET Phase 1/2 4 PR (DLBCL), 1 PR (FL) in B-NHL Bone marrow hypocellularity, anemia Not reported NCT01949883
BMS-986158 Pan-BET Phase 1/2a Limited data (ongoing) Thrombocytopenia, diarrhea ≥30 hours NCT02705469
OTX015 Pan-BET Phase 2 5 responses in R/R AML Dysgeusia, diarrhea Not reported NCT02698189
INCB054329 Pan-BET Phase 1 No responses in lymphoma Severe toxicity leading to termination Short half-life NCT02431260

Key Findings

Efficacy in Hematologic Malignancies :

  • FT-1101 showed modest single-agent activity (1 CRi, 63% SD) in R/R AML/MDS, comparable to CPI-0610 (5 partial responses in B-NHL) but inferior to OTX015 (5 responses in AML) . However, FT-1101 demonstrated superior preclinical TGI compared to JQ1-class inhibitors like OTX015 .
  • In B-NHL, CPI-0610 outperformed FT-1101 (4 PR vs. 0 PR in 10 patients) .

Safety and Tolerability: FT-1101 had manageable AEs (fatigue, nausea) without dose-limiting toxicities, contrasting with CPI-0610’s bone marrow suppression and INCB054329’s severe toxicity .

Pharmacokinetic Advantages :

  • FT-1101 and BMS-986158 exhibited longer half-lives (≥30 hours) than INCB054329, supporting intermittent dosing .
  • FT-1101’s brain penetration in preclinical models differentiates it from most BET inhibitors .

Combination Potential: FT-1101 is being tested with azacitidine (NCT02543879), mirroring PLX51107’s combination trial (NCT04022785) . CPI-0610 synergized with doxorubicin in preclinical models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。